molecular formula C8H7Br2NO2 B6341232 Ethyl 2,6-dibromonicotinate CAS No. 1214332-54-3

Ethyl 2,6-dibromonicotinate

Cat. No. B6341232
CAS RN: 1214332-54-3
M. Wt: 308.95 g/mol
InChI Key: SBLOKPIKZLUYQO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dibromonicotinate is represented by the Inchi Code: 1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 . The molecular weight of this compound is 308.96 .


Physical And Chemical Properties Analysis

Ethyl 2,6-dibromonicotinate is a solid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

Ethyl 2,6-dibromonicotinate is instrumental in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. These compounds form the backbone of a variety of drugs and therapeutic agents due to their diverse pharmacological properties . The dibromonicotinate moiety can act as a precursor in constructing complex molecular architectures found in many pharmaceuticals.

Organic Synthesis: Halogenation Reactions

In organic synthesis, Ethyl 2,6-dibromonicotinate is used for halogenation reactions. It serves as a brominating agent that can introduce bromine atoms into organic molecules, a key step in the synthesis of various organic compounds . This process is vital for creating intermediates that can be further modified to produce a wide array of synthetic products.

Material Science: Polymer Research

The compound finds application in material science, particularly in polymer research. Its reactivity allows for the development of novel polymeric materials with potential uses in industry and technology . By incorporating Ethyl 2,6-dibromonicotinate into polymers, researchers can alter the physical properties of materials to suit specific applications.

Analytical Chemistry: Chromatography and Spectroscopy

Ethyl 2,6-dibromonicotinate is also used in analytical chemistry techniques such as chromatography and spectroscopy for the identification and quantification of substances. Its unique chemical structure can serve as a standard or reference compound in various analytical methods .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is utilized in enzyme inhibition studies. It can act as an inhibitor for certain enzymatic reactions, helping scientists understand the mechanism of action of enzymes and their role in biological processes .

Neurochemistry: Neuroprotection Research

Research in neurochemistry has explored the use of Ethyl 2,6-dibromonicotinate in neuroprotection. It has shown potential in protecting neuronal cells against oxidative stress, which is a significant factor in neurodegenerative diseases .

Environmental Science: Metal Chelation

Ethyl 2,6-dibromonicotinate exhibits metal chelating activity, making it valuable in environmental science for the removal of heavy metals from contaminated sites. Its ability to bind with metal ions can be harnessed to treat polluted environments .

Nanotechnology: Synthesis of Nanomaterials

Lastly, in the field of nanotechnology, Ethyl 2,6-dibromonicotinate can be used in the synthesis of nanomaterials. Its chemical properties may facilitate the creation of nanoparticles with specific characteristics for use in various nanotechnological applications .

Safety and Hazards

The safety information for Ethyl 2,6-dibromonicotinate includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 2,6-dibromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLOKPIKZLUYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dibromonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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